(3S,4S)-3-Amino-4-methylazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3-amino-4-methylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-2-3(5)4(7)6-2/h2-3H,5H2,1H3,(H,6,7)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKIBZBEXRTFRP-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522798 | |

| Record name | (3S,4S)-3-Amino-4-methylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87791-62-6 | |

| Record name | (3S,4S)-3-Amino-4-methylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3S,4S)-3-Amino-4-methylazetidin-2-one fundamental properties

An In-depth Technical Guide to (3S,4S)-3-Amino-4-methylazetidin-2-one: Core Properties and Synthetic Strategies for Drug Development

Introduction

The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most famously as the core pharmacophore of penicillin and cephalosporin antibiotics.[1][2] Beyond its antibacterial prowess, this strained four-membered ring serves as a versatile and stereochemically rich scaffold for developing therapeutics targeting a wide array of biological targets, including enzymes involved in cancer and cholesterol metabolism.[2] this compound is a chiral building block of significant interest, providing a synthetically accessible entry point to novel, sterically defined drug candidates. The specific trans stereochemistry between the C3-amino group and the C4-methyl group offers a rigid conformational constraint that is highly valuable for designing molecules with precise three-dimensional orientations for optimal target engagement.

This technical guide provides a comprehensive overview of the fundamental properties, spectroscopic signature, synthesis, and applications of this compound for researchers, chemists, and drug development professionals.

Part 1: Core Physicochemical and Structural Properties

This compound is a chiral, non-planar molecule featuring a strained four-membered lactam ring. The absolute stereochemistry is defined as (3S, 4S), placing the amino and methyl groups in a trans configuration relative to the ring.[3] This specific arrangement is crucial for its utility as a chiral synthon in asymmetric synthesis.[4]

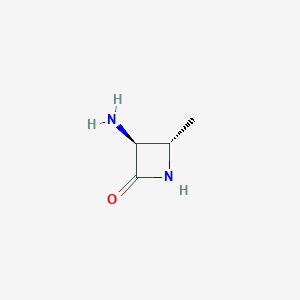

Below is a diagram illustrating the core structure and stereochemistry.

Caption: Molecular structure of this compound.

The fundamental physicochemical properties of this compound are summarized in the table below. Note that it is often supplied and handled as its hydrochloride salt to improve stability and handling characteristics.[4]

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | [3][5] |

| Molecular Weight | 100.12 g/mol | [3][6] |

| CAS Number | 87791-62-6 | [7][8] |

| Boiling Point | 282.8 °C (at 760 mmHg) | [7][8] |

| Flash Point | 124.8 °C | [7][8] |

| Density | 1.099 g/cm³ | [8] |

| Stereochemistry | Absolute, 2 defined stereocenters | [3][9] |

Part 2: Spectroscopic and Structural Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary or not publicly available, its structure allows for the prediction of key characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for each proton. The two protons on the azetidinone ring (at C3 and C4) would appear as doublets of doublets (or more complex multiplets) due to coupling to each other and to adjacent protons. The methyl group at C4 would be a doublet, coupled to the C4-H. The amino (NH₂) protons might appear as a broad singlet, and the lactam N-H would also be a singlet, both exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum would show four distinct signals. The most downfield signal would correspond to the carbonyl carbon (C2) of the lactam. The other three signals would represent the two carbons of the ring (C3 and C4) and the methyl carbon.

Infrared (IR) Spectroscopy The IR spectrum is dominated by a strong, characteristic absorption band for the β-lactam carbonyl (C=O) group, typically appearing at a high wavenumber (around 1730-1770 cm⁻¹) due to ring strain. Other key bands would include N-H stretching vibrations for both the amine and the amide groups.[10]

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₄H₈N₂O).[10] The fragmentation pattern would likely show cleavage of the β-lactam ring.

| Technique | Expected Key Features |

| ¹H NMR | Signals for C3-H, C4-H, CH₃ (doublet), NH₂, N-H |

| ¹³C NMR | ~4 distinct signals, including a downfield C=O signal |

| IR | Strong C=O stretch (~1730-1770 cm⁻¹), N-H stretches |

| HRMS | Molecular ion peak confirming C₄H₈N₂O |

Part 3: Synthesis Methodologies

The construction of the substituted 3-aminoazetidin-2-one core is a significant synthetic challenge due to the inherent strain of the β-lactam ring.[2] The Staudinger [2+2] cycloaddition between a ketene and an imine is one of the most powerful and widely adopted methods for forming this ring system.[1][2]

A general, field-proven workflow involves the cycloaddition of a protected amino-ketene precursor with an appropriate imine, followed by strategic deprotection steps. The use of orthogonal protecting groups—groups that can be removed under different conditions without affecting each other—is critical for success.

Caption: General synthetic workflow for 3-amino-4-substituted azetidin-2-ones.

Representative Experimental Protocol

This protocol is a representative synthesis based on established methodologies for this class of compounds.[1][2]

Part A: Formation of the Di-protected β-Lactam

-

Imine Formation: To a solution of dimethoxybenzylamine (DMB-NH₂) in a suitable aprotic solvent (e.g., dichloromethane, DCM), add acetaldehyde. The reaction is typically performed at 0 °C to room temperature in the presence of a drying agent like MgSO₄ to drive the equilibrium towards the imine product.

-

Ketene Generation & Cycloaddition: In a separate flask, prepare a solution of triethylamine in DCM and cool to -10 °C. Slowly add phthalimidoacetyl chloride. This generates the ketene in situ.

-

[2+2] Cycloaddition: Add the freshly prepared imine solution from Step 1 to the ketene solution at low temperature. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

Work-up and Purification: Quench the reaction with water or a mild aqueous acid. Extract the organic layer, dry it, and concentrate it under reduced pressure. The resulting crude product, the di-protected (phthalimido and DMB) azetidin-2-one, is purified by column chromatography.

Part B: Orthogonal Deprotection

-

Removal of the Phthalimido Group: Dissolve the purified product from Part A in methanol. Add hydrazine hydrate (NH₂NH₂·H₂O) and stir at room temperature for 1-2 hours.[1] The reaction progress is monitored by TLC. Upon completion, the phthalhydrazide byproduct is filtered off. Acidification with HCl in methanol followed by neutralization can be used to isolate the N-DMB protected 3-amino-4-methylazetidin-2-one.[1]

-

Removal of the DMB Group: The product from the previous step is dissolved in a mixture of acetonitrile and water (1:1) and cooled to -10 °C. Ceric ammonium nitrate (CAN) is added portion-wise.[1] This oxidative cleavage selectively removes the DMB group from the lactam nitrogen.

-

Final Isolation: After the reaction is complete, the mixture is subjected to an appropriate aqueous work-up and extracted. The final product, this compound, is purified, often via crystallization or chromatography, and may be converted to its hydrochloride salt for enhanced stability.

Causality Insight: The choice of a phthalimido group for the amine and a DMB group for the lactam nitrogen is strategic. The phthalimido group is stable to the cycloaddition conditions but readily cleaved by hydrazinolysis. The DMB group is stable to hydrazinolysis but susceptible to oxidative cleavage, allowing for a reliable, two-step deprotection sequence.[1][2]

Part 4: Reactivity and Applications in Medicinal Chemistry

The primary value of this compound in drug development lies in its function as a constrained chiral building block .

-

Scaffold for Peptidomimetics: The free amino group serves as a handle for acylation, allowing it to be incorporated into peptide chains. The rigid β-lactam backbone introduces a conformational constraint, which can lock a molecule into a bioactive conformation, improving potency and metabolic stability compared to flexible linear peptides.

-

Access to Novel Antibiotics: While resistance to classic β-lactams is widespread, the 3-amino-azetidinone scaffold allows for the synthesis of novel derivatives with different substitution patterns at the amino group and the ring nitrogen, leading to new generations of antibiotics and β-lactamase inhibitors.

-

Enzyme Inhibitors: The strained lactam ring is an electrophilic "warhead" that can covalently modify serine or cysteine residues in the active sites of enzymes. This mechanism is the basis for its use in designing inhibitors for various enzyme classes, such as proteases and esterases.[11]

-

Chiral Synthesis: As a resolved stereoisomer, it is an invaluable starting material for the synthesis of complex chiral molecules, ensuring stereochemical purity in the final drug substance, which is a critical regulatory and safety requirement.

The molecule's free amino group is the primary site of reactivity for further elaboration, typically through acylation reactions with activated carboxylic acids (e.g., acid chlorides, active esters) to build more complex structures.[12]

Conclusion

This compound is more than just a chemical compound; it is a key enabling tool for modern medicinal chemistry. Its well-defined stereochemistry, coupled with the unique reactivity of the β-lactam ring, provides a robust platform for the design and synthesis of next-generation therapeutics. A thorough understanding of its fundamental properties and the strategic nuances of its synthesis, particularly the Staudinger cycloaddition and orthogonal deprotection, empowers researchers to fully leverage this valuable scaffold in the quest for novel and effective drugs.

References

[1] Kikelj, D., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. Available at: [Link]

[3] precisionFDA. (n.d.). 3-AMINO-4-METHYL-2-AZETIDINONE, (3S,4S)-. Retrieved from [Link]

[8] iChemical. (n.d.). 3-amino-4-methyl-azetidin-2-one, CAS No. 87791-62-6. Retrieved from [Link]

[5] Advanced ChemBlocks. (2025). (3S,4S)-3-Amino-4-methyl-2-azetidinone 95%. Retrieved from [Link]

[12] Molbase. (n.d.). Synthesis of (F) (3S-trans)-3-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-1-hydroxy-4-methyl-2-azetidinone. Retrieved from [Link]

[9] gsrs. (n.d.). 3-AMINO-4-METHYLAZETIDIN-2-ONE HYDROCHLORIDE, (3S,4S)-. Retrieved from [Link]

[6] gsrs. (n.d.). 3-AMINO-4-METHYL-2-AZETIDINONE, (3R,4R)-. Retrieved from [Link]

[10] MDPI. (2021). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Retrieved from [Link]

[2] ResearchGate. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

[13] Soloshonok, V.A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 16(4), 604. Available at: [Link]

[11] Grienke, U., et al. (2023). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry, 15(24), 2135-2149. Available at: [Link]

Sources

- 1. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [precision.fda.gov]

- 4. 1844898-11-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. (3S,4S)-3-Amino-4-methyl-2-azetidinone 95% | CAS: 87791-62-6 | AChemBlock [try.achemblock.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. ichemical.com [ichemical.com]

- 9. GSRS [m.jchem.ci.gsrs.ncats.io]

- 10. mdpi.com [mdpi.com]

- 11. New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physicochemical characteristics of (3S,4S)-3-Amino-4-methylazetidin-2-one

An In-depth Technical Guide to the Physicochemical Characteristics of (3S,4S)-3-Amino-4-methylazetidin-2-one

Introduction

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the active core of the penicillin and cephalosporin classes of antibiotics. The strained four-membered ring imparts a unique chemical reactivity that is crucial for their biological activity. This compound is a chiral building block belonging to this important class of compounds. Its stereochemistry and functional groups—a primary amine and a methyl group—make it a valuable synthon for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics govern everything from reaction kinetics in synthesis to the pharmacokinetic and pharmacodynamic profile of potential drug candidates.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details its inherent chemical stability (or lack thereof), and furnishes detailed, field-proven experimental protocols for determining these critical parameters.

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | |

| Molecular Weight | 100.12 g/mol | |

| CAS Number | 87791-62-6 | |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not publicly available | - |

| Boiling Point | 282.802 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 124.834 °C (Predicted) | [1] |

| Solubility | Data not publicly available | - |

| pKa | Data not publicly available | - |

| LogP | -0.2 (Predicted for 3-methylazetidin-2-one) | [2] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a doublet), the two protons on the azetidinone ring (multiplets), the amine protons (a broad singlet), and the amide proton (a broad singlet). The coupling patterns between the ring protons would be critical for confirming the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display four unique signals corresponding to the methyl carbon, the two carbons of the azetidinone ring, and the carbonyl carbon. The carbonyl carbon signal is expected to appear significantly downfield.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a β-lactam is the high-frequency carbonyl (C=O) stretching band, typically appearing between 1735-1765 cm⁻¹. This high frequency is a direct result of the ring strain.[3] Other expected bands include N-H stretching for the amine and amide groups.

-

Mass Spectrometry: The nominal mass of the molecule is 100. High-resolution mass spectrometry should show a molecular ion peak corresponding to the exact mass of C₄H₈N₂O.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like this compound, the distribution coefficient (LogD) is pH-dependent.

The predicted LogP for the structurally similar 3-methylazetidin-2-one is -0.2, suggesting a hydrophilic nature.[2] The presence of the primary amino group in the target molecule would further enhance its hydrophilicity, especially at physiological pH where it is likely to be protonated. The LogD at a given pH can be conceptualized by the following equilibrium:

Figure 1. pH-dependent equilibrium of the amino group.

At pH values below the pKa of the amino group, the protonated, more water-soluble form will dominate, leading to a lower LogD value.

Chemical Stability

The chemical stability of this compound is largely dictated by the reactivity of the β-lactam ring. This ring is highly strained and susceptible to nucleophilic attack, particularly hydrolysis.

The hydrolysis of the β-lactam ring can be catalyzed by both acid and base.[4] The general mechanism involves nucleophilic attack at the carbonyl carbon, leading to ring opening. Under basic conditions, hydroxide ions act as the nucleophile. Under acidic conditions, protonation of the carbonyl oxygen or the ring nitrogen can activate the ring for attack by water.[5] The rate of hydrolysis typically follows a U-shaped profile with respect to pH, with maximum stability often found in the weakly acidic to neutral pH range for many β-lactams.[6]

Figure 2. General pathway for the hydrolysis of the β-lactam ring.

This inherent instability is the basis for the antibacterial action of β-lactam antibiotics, which involves the acylation of serine residues in bacterial penicillin-binding proteins.[5] However, it also presents a challenge for drug formulation and storage, requiring careful control of pH and temperature. The half-life of β-lactam antibiotics in aqueous solutions at ambient temperature can range from days to weeks, depending on the specific structure and pH.[4]

Experimental Protocols for Physicochemical Characterization

For any novel compound intended for pharmaceutical development, experimental determination of its physicochemical properties is essential. Below are standard, robust protocols for measuring solubility, pKa, and LogD.

Aqueous Solubility: The Shake-Flask Method

Principle: This is the gold standard method for determining thermodynamic solubility. It involves creating a saturated solution of the compound in a specific buffer and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 7.4). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calibration: Prepare a standard curve of the compound at known concentrations to ensure accurate quantification.

Figure 3. Workflow for solubility determination.

Ionization Constant (pKa) by Potentiometric Titration

Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the ionized and non-ionized forms of the functional group are present in equal concentrations, which corresponds to the midpoint of the buffer region in the titration curve.

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture). Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a temperature-controlled vessel with a stirrer and immerse the pH electrode.

-

Titration: For a basic group like the amine in the target molecule, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.

Figure 4. Workflow for pKa determination.

Lipophilicity (LogD) by the Shake-Flask Method

Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH.

Methodology:

-

Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., at pH 7.4) in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can aid in this process.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

Figure 5. Workflow for LogD determination.

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry. Its physicochemical profile is characterized by expected hydrophilicity and a chemically reactive β-lactam ring that is prone to hydrolysis. While specific experimental data for properties like melting point, solubility, and pKa are not widely available, this guide provides the theoretical framework and robust experimental protocols necessary for their determination. For scientists and researchers in drug development, a thorough experimental characterization of this and related molecules is a critical step in harnessing their therapeutic potential.

References

- Page, M. I. The mechanisms of catalysis by β-lactamases. Accounts of Chemical Research, 17(4), 144–151 (1984).

- Mitchell, S. M., et al. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Engineering Science, 31(1), 21-29 (2014).

- Staudinger, H. Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1‐2), 51-123 (1907).

- Ullah, F., et al. Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 12(10), e0186401 (2017).

-

PubChem. Compound Summary for CID 13155287, this compound. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

precisionFDA. 3-AMINO-4-METHYL-2-AZETIDINONE, (3S,4S)-. (n.d.). Retrieved from [Link]

-

PubChem. Compound Summary for CID 13285795, 3-Methylazetidin-2-one. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

- Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 163-170 (2014).

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-Methylazetidin-2-one | C4H7NO | CID 13285795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

(3S,4S)-3-Amino-4-methylazetidin-2-one: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of (3S,4S)-3-Amino-4-methylazetidin-2-one, a chiral β-lactam of significant interest to the pharmaceutical and organic synthesis communities. The document delineates its core chemical and physical properties, including its CAS number and molecular structure. A detailed examination of stereoselective synthetic routes, with a focus on the Staudinger [2+2] cycloaddition, is presented, offering insights into the mechanistic underpinnings that govern its diastereoselectivity. Furthermore, this guide discusses the characteristic reactivity of the strained azetidinone ring and the compound's versatile applications as a chiral building block in the development of novel therapeutic agents. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and asymmetric synthesis.

Introduction

The azetidin-2-one, or β-lactam, scaffold is a cornerstone of modern medicinal chemistry, most notably as the core structural motif in a vast array of β-lactam antibiotics.[1] The inherent ring strain of this four-membered heterocycle imparts a unique reactivity profile, rendering it susceptible to nucleophilic attack, a property ingeniously exploited in the inactivation of bacterial transpeptidases.[1] Beyond their antibacterial prowess, substituted β-lactams have emerged as valuable intermediates and key pharmacophores in a diverse range of therapeutic areas, including cholesterol absorption inhibition, antiviral agents, and enzyme inhibitors.[1][2]

This compound is a specific, stereochemically defined member of this important class of compounds. Its trans-configuration and the presence of a primary amine and a methyl group at positions 3 and 4, respectively, make it a valuable and versatile chiral synthon. The stereochemical integrity of these substituents is paramount, as the biological activity of many complex molecules is exquisitely dependent on their three-dimensional architecture. This guide aims to provide a comprehensive overview of the critical technical aspects of this molecule, from its fundamental properties to its synthesis and applications.

Core Properties and Structure

Chemical Identification

The unambiguous identification of this compound is established by its unique Chemical Abstracts Service (CAS) number and its well-defined chemical structure.

| Identifier | Value | Reference |

| CAS Number | 87791-62-6 | [3] |

| Molecular Formula | C₄H₈N₂O | [4] |

| Molecular Weight | 100.12 g/mol | [4] |

| IUPAC Name | This compound | |

| SMILES | C[C@H]1N | [4] |

The hydrochloride salt of this compound is also commercially available and is identified by the CAS number 1844898-11-8.[4]

Chemical Structure and Stereochemistry

The structure of this compound is characterized by a four-membered lactam ring. The stereochemistry at the C3 and C4 positions is crucial, with the (3S,4S) designation indicating a trans relationship between the amino and methyl groups. This specific stereoisomer is of particular interest for the synthesis of enantiomerically pure target molecules.

Caption: 2D structure of this compound.

Stereoselective Synthesis

The synthesis of 3-amino-4-substituted azetidin-2-ones is a well-established yet challenging area of organic chemistry. The Staudinger [2+2] cycloaddition of a ketene and an imine remains one of the most robust and widely employed methods for the construction of the β-lactam ring.[5] Achieving stereocontrol to selectively obtain the trans diastereomer is a key consideration in the synthesis of compounds like this compound.

The Staudinger [2+2] Cycloaddition

The Staudinger reaction provides a convergent approach to the azetidin-2-one core. The general transformation involves the reaction of a ketene, often generated in situ from an acyl chloride and a tertiary amine base, with an imine (Schiff base).

Caption: Generalized workflow for the Staudinger [2+2] cycloaddition.

The stereochemical outcome of the Staudinger reaction is highly dependent on the nature of the substituents on both the ketene and the imine, as well as the reaction conditions. For the synthesis of trans-β-lactams, the reaction is believed to proceed through a zwitterionic intermediate where steric interactions favor a conformation that leads to the trans product upon ring closure.

A Protocol for Stereoselective Synthesis

PART 1: Formation of the Protected β-Lactam

This part of the synthesis focuses on the stereoselective Staudinger cycloaddition. Phthalimide is a common protecting group for the amino functionality on the ketene precursor, and a chiral auxiliary on the imine can be used to induce facial selectivity.

Experimental Protocol:

-

Imine Formation: A chiral amine, such as (R)-α-methylbenzylamine, is condensed with an appropriate aldehyde (in this case, acetaldehyde) to form the corresponding chiral imine. This reaction is typically carried out in a suitable solvent like dichloromethane (DCM) with a drying agent such as anhydrous magnesium sulfate.

-

Ketene Generation and Cycloaddition:

-

In a separate flask, phthalimidoacetyl chloride (the ketene precursor) is dissolved in an anhydrous, non-polar solvent like toluene.

-

The solution is cooled to 0 °C, and a tertiary amine base, such as triethylamine, is added.

-

The freshly prepared chiral imine solution is then added dropwise to the ketene precursor solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate the desired protected trans-β-lactam. The diastereoselectivity of the reaction can be assessed at this stage using NMR spectroscopy.

-

PART 2: Deprotection

The removal of the protecting groups is a critical and often challenging step in the synthesis of the final product.

Experimental Protocol:

-

Removal of the Chiral Auxiliary: The chiral auxiliary on the β-lactam nitrogen (e.g., the α-methylbenzyl group) can be removed under reductive conditions, for instance, using sodium in liquid ammonia (Birch reduction) or through catalytic hydrogenation.

-

Deprotection of the Amino Group: The phthalimido group is typically cleaved using hydrazine hydrate in a solvent such as methanol or ethanol.[6] In some cases, the addition of a catalytic amount of acid may be necessary to facilitate the reaction.[6]

-

Final Purification: Following deprotection, the final product, this compound, is purified, often through crystallization or chromatography, to yield the desired compound in high purity.

Reactivity and Applications in Drug Development

Reactivity of the β-Lactam Ring

The reactivity of this compound is dominated by the strained four-membered ring. This strain enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack and ring-opening reactions. This inherent reactivity is the basis for the mechanism of action of β-lactam antibiotics and also makes this compound a versatile intermediate for further chemical transformations.

Applications as a Chiral Synthon

The true value of this compound in drug development lies in its utility as a chiral building block. The stereochemically defined amino and methyl groups provide a scaffold for the synthesis of more complex molecules with precise three-dimensional structures.

-

Synthesis of Novel Antibiotics: This chiral β-lactam can serve as a starting material for the synthesis of novel monobactams and other β-lactam antibiotics with potentially improved activity against resistant bacterial strains.

-

Enzyme Inhibitors: The azetidinone core is a known inhibitor of various proteases.[1] this compound can be elaborated to create targeted inhibitors for enzymes implicated in various diseases.

-

Peptidomimetics: The amino acid-like structure of this molecule makes it an attractive component in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectroscopic properties of this compound is not readily found in the searched literature, the expected spectral characteristics can be inferred from the analysis of closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the azetidinone ring and the methyl group. The coupling constants between the protons on C3 and C4 would be indicative of their trans relationship (typically a small J-coupling value).

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon in the downfield region (typically >170 ppm). The signals for the two carbons of the azetidinone ring and the methyl carbon would appear in the aliphatic region.

Infrared (IR) Spectroscopy

A key feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl stretching vibration of the β-lactam, typically observed at a relatively high wavenumber (around 1730-1760 cm⁻¹) due to the ring strain. The N-H stretching vibrations of the primary amine would also be present.

Mass Spectrometry

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (100.12 g/mol ). Fragmentation patterns would likely involve cleavage of the β-lactam ring.

Conclusion

This compound represents a stereochemically defined and highly valuable building block for the synthesis of complex, biologically active molecules. Its preparation, primarily through the stereocontrolled Staudinger [2+2] cycloaddition, provides access to a versatile chiral scaffold. The inherent reactivity of the β-lactam ring, combined with the functional handles of the amino and methyl groups, makes it an important tool for medicinal chemists and researchers in drug discovery. Further exploration of the synthetic utility of this compound is likely to lead to the development of novel therapeutic agents with enhanced efficacy and specificity.

References

-

Grabrijan, K., Strašek, N., & Gobec, S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 238. [Link]

- Palomo, C., Aizpurua, J. M., Legido, M., Mielgo, A., & Galarza, R. (1998). A Contribution to the Asymmetric Synthesis of 3‐Amino β‐Lactams: The Diastereoselective [2+2] Cycloaddition of Ketenes to Imines Derived from (R)‐ and (S)‐2‐Amino‐2‐phenylethanol. European Journal of Organic Chemistry, 1998(12), 2743-2753.

- Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885-7887.

-

Grabrijan, K., Strašek, N., & Gobec, S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Semantic Scholar. [Link]

-

Cordero, F. M., Giomi, D., & Machetti, F. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 2(4), 429-476. [Link]

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

-

Al-Zoubi, R. M., & Al-Jaber, H. I. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45391-45423. [Link]

- Straub, M. R. (2021).

-

Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

- Buchwald, S. L., & Martin, C. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 136(45), 15861-15864.

- Al-Tel, T. H. (2011). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)

- Das, B., & Reddy, M. R. (2004). Stereocontrolled synthesis of N-vinyl-, N-(1'-propenyl)-, and N-unsubstituted-.beta.-lactams from 2-aza-1,3-butadienes via the Staudinger reaction. The Journal of Organic Chemistry, 69(17), 5774-5777.

- ResearchGate. (2011). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol.

- ResearchGate. (2017). Synthesis of azetidinones 4.

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Grabrijan, K., Strašek, N., & Gobec, S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. National Institutes of Health. [Link]

-

World Journal of Pharmaceutical Research. (2022). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]

- Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.

Sources

Stereochemistry of 3-Amino-4-methylazetidin-2-one isomers

An In-Depth Technical Guide to the Stereochemistry of 3-Amino-4-methylazetidin-2-one Isomers

Foreword

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core of the β-lactam antibiotics.[1][2] The biological activity of these molecules is profoundly dictated by their three-dimensional structure.[3] The seemingly simple scaffold of 3-amino-4-methylazetidin-2-one presents a fascinating case study in stereochemical complexity. With two stereocenters, the molecule can exist as four distinct stereoisomers, each with unique spatial arrangements and, consequently, potentially different pharmacological profiles. This guide provides an in-depth exploration of these isomers, from their fundamental stereochemical relationships and conformational preferences to the advanced strategies for their synthesis, separation, and definitive characterization. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical pharmaceutical building block.

Defining the Stereochemical Landscape

The structure of 3-amino-4-methylazetidin-2-one contains two chiral centers at the C3 and C4 positions of the azetidinone ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The relative orientation of the amino group at C3 and the methyl group at C4 defines the diastereomeric relationship, which is described using cis and trans nomenclature.

-

Trans isomers : The amino and methyl groups are on opposite faces of the ring.

-

Cis isomers : The amino and methyl groups are on the same face of the ring.

These relationships are summarized in the table below.

| Stereoisomer | C3 Configuration | C4 Configuration | Relative Stereochemistry | CAS Number |

| (3S,4S) | S | S | trans | 87791-62-6[4][5] |

| (3R,4R) | R | R | trans | N/A |

| (3S,4R) | S | R | cis | N/A |

| (3R,4S) | R | S | cis | N/A |

| (Note: Not all individual isomers have dedicated CAS numbers in publicly available databases.) |

The stereochemical relationships between these four isomers can be visualized as follows:

Conformational Analysis: The Puckered Ring

The four-membered azetidine ring is subject to considerable ring strain.[6] To alleviate some of this strain, the ring is not planar but rather adopts a "puckered" conformation.[7] The degree of this puckering and the preferred orientation of the substituents are critical factors influencing the molecule's reactivity and interactions with biological targets.

The C4-methyl group, in particular, plays a significant role in dictating the ring's conformation.[8] In substituted azetidines, substituents can occupy pseudo-axial or pseudo-equatorial positions. To minimize steric hindrance, the bulkier substituents at C3 and C4 will preferentially occupy the pseudo-equatorial positions.[7] For the trans isomers, this is readily achievable. For the cis isomers, one substituent is forced into a more sterically hindered pseudo-axial orientation, which can influence the overall stability and conformational equilibrium of the molecule.[8]

Strategies for Stereoselective Synthesis

Controlling the absolute and relative stereochemistry during synthesis is a primary challenge for chemists. Several powerful methods have been developed to access specific stereoisomers of β-lactams.

The Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition, the reaction of a ketene with an imine, remains a cornerstone of β-lactam synthesis.[9][10][11] The stereochemical outcome (cis or trans) is highly dependent on the reaction conditions and the nature of the reactants.[12]

-

Causality of Diastereoselection : The formation of cis or trans isomers is often governed by the mechanism of ring closure. If the reaction proceeds through a zwitterionic intermediate, rotation around the newly formed C-C bond can occur before cyclization. The polarity of the solvent can influence the lifetime of this intermediate, thereby affecting the final cis/trans ratio.[12] For instance, more polar solvents can stabilize the zwitterion, allowing for equilibration to the thermodynamically favored trans product.[12] Conversely, non-polar solvents may favor a more concerted pathway, leading to the kinetically controlled cis product.

The general workflow for this pivotal reaction is outlined below.

Catalytic Asymmetric Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high enantioselectivity.[13] For β-lactam synthesis, this involves using a chiral catalyst to control the facial selectivity of the ketene-imine reaction.[14][15] Chiral nucleophilic amines, for example, can be employed to catalyze the reaction, affording β-lactams with high diastereoselectivity and enantioselectivity.[14] This approach avoids the need for chiral auxiliaries that must be removed in later steps, making the synthesis more atom-economical.

Enzymatic Synthesis

Biocatalysis offers an alternative route with often unparalleled stereoselectivity. Engineered enzymes, such as myoglobin variants, can catalyze intramolecular C-H amidation reactions to form β-lactam rings in high yield and with excellent enantioselectivity (often >99% ee).[16] These methods provide a powerful tool for accessing enantiopure building blocks for pharmaceutical development.

Stereochemical Characterization and Separation

Once synthesized, the crucial next steps are to separate the isomers and definitively determine their stereochemistry. A multi-pronged analytical approach is typically required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry (cis or trans) of the β-lactam ring in solution.[17] The key parameter is the proton-proton coupling constant (³J) between the hydrogen atoms at C3 and C4.

-

The Karplus Relationship : The magnitude of the ³J coupling constant is dependent on the dihedral angle between the two C-H bonds.

-

For cis isomers , the H3 and H4 protons are on the same face of the ring, resulting in a dihedral angle of approximately 60-90°, which corresponds to a larger coupling constant .

-

For trans isomers , the H3 and H4 protons are on opposite faces, leading to a dihedral angle closer to 0° or 120°, which corresponds to a smaller coupling constant .

-

| Relative Stereochemistry | Typical ³J(H3,H4) Coupling Constant |

| cis | ~5 - 6 Hz |

| trans | ~2 - 3 Hz |

| (Note: These are typical values and can vary based on substitution and solvent.)[18] |

-

Sample Preparation : Dissolve 5-10 mg of the purified β-lactam sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to prevent peak broadening.[18]

-

Data Acquisition : Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended). Ensure adequate shimming to achieve good magnetic field homogeneity.

-

Spectral Analysis :

-

Identify the signals corresponding to the H3 and H4 protons. These are typically found in the range of 3.0-5.0 ppm and will appear as doublets (or doublets of doublets if coupled to other protons).

-

Use the spectrometer's software to accurately measure the coupling constant (in Hz) between the H3 and H4 signals.

-

Compare the measured ³J value to the expected ranges in the table above to assign the cis or trans configuration.

-

-

Confirmation (Optional) : For complex or overlapping spectra, a 2D COSY experiment can be performed.[18] A cross-peak between the H3 and H4 signals will confirm their coupling relationship, aiding in the unambiguous assignment of their signals and the measurement of the coupling constant.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the absolute and relative stereochemistry of a molecule in the solid state.[19] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.[20][21][22] This provides definitive proof of the cis/trans relationship and the (R/S) configuration at each chiral center.

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR and X-ray crystallography determine structure, chiral HPLC is the primary technique for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[23]

-

Principle of Separation : The method relies on a chiral stationary phase (CSP). A CSP is an achiral support (like silica) to which a chiral molecule is bonded. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes.[24] This difference in interaction strength leads to one enantiomer being retained longer on the column than the other, resulting in their separation.[3][25] Cyclodextrin-based CSPs are particularly effective for separating a wide range of β-lactam enantiomers.[3]

The general workflow for stereochemical analysis is depicted below.

Conclusion and Outlook

The stereochemistry of 3-amino-4-methylazetidin-2-one is a microcosm of the challenges and opportunities in modern pharmaceutical development. The four distinct isomers arising from its two chiral centers necessitate precise control over synthetic methods and rigorous analytical characterization. Mastery of techniques like stereoselective Staudinger cycloadditions and catalytic asymmetric synthesis allows for the targeted production of desired isomers.[9][14] Concurrently, the application of powerful analytical tools such as NMR spectroscopy, X-ray crystallography, and chiral chromatography provides the necessary validation of stereochemical identity and purity.[18][19] As the demand for enantiomerically pure active pharmaceutical ingredients continues to grow, a deep, mechanistic understanding of the stereochemistry of core scaffolds like 3-amino-4-methylazetidin-2-one will remain indispensable for the design and development of safer, more effective medicines.

References

- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.). Google Scholar.

- Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.

-

Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3959-3974. [Link]

-

Stereoselective Synthesis of β-Lactam-triflones under Catalyst-Free Conditions. (2015). Organic Letters, 17(22), 5610-5613. [Link]

- Synthesis of β-Lactams. (2020). Encyclopedia.pub.

- Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., III, & Lectka, T. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Johns Hopkins University.

-

Separation of Enantiomers of b-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. (2006). Journal of Liquid Chromatography & Related Technologies, 29(12), 1847-1860. [Link]

- Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2006).

- Configuration and conformation of substituted azetidines. (n.d.). Semantic Scholar.

- Catalytic, Asymmetric Synthesis of β-Lactams. (n.d.). Journal of the American Chemical Society.

- Interpreting Complex NMR Spectra of Azetidin-2-one Deriv

-

Asymmetric synthesis of 3-amino-delta-lactams and benzo[a]quinolizidines by catalytic cyclization reactions involving azlactones. (2009). Chemistry, 15(29), 7031-7034. [Link]

-

Grabrijan, K., Strašek, N., & Gobec, S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 356. [Link]

- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). Semantic Scholar.

- Pitts, C. R., & Lectka, T. (n.d.). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews.

- (3S,4S)-3-amino-4-methyl-azetidin-2-one, CAS No. 87791-62-6. (n.d.). iChemical.

- 3-AMINO-4-METHYL-2-AZETIDINONE, (3S,4S)-. (n.d.). precisionFDA.

- (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride. (n.d.). BLDpharm.

- X-ray crystal structures of two conformers A and B of 1. (n.d.). ResearchGate.

- Chiral column chromatography. (n.d.). In Wikipedia.

- Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. (n.d.). National Institutes of Health.

- Chiral Drug Separ

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group.

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry. (2021). PubMed. [Link]

- X-ray crystal structure of 2e. (n.d.). ResearchGate.

- X-Ray crystallographic analysis and photochemical reaction of asymmetrically substituted α,β-unsaturated thioamides. (n.d.). RSC Publishing.

- 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate.

-

Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. [Link]

- Studying Enzyme-Beta-Lactam Interactions Using X-ray Diffraction. (n.d.). PubMed.

- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). National Institutes of Health.

- Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). PMC.

- X-ray crystallography. (n.d.). In Wikipedia.

- NMR and Stereochemistry. (n.d.). Harned Research Group.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). MDPI.

- Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). Source Not Found.

- ChemPep Generic Term Stereochemistry. (n.d.). ChemPep Inc..

- 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate.

-

NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. (2015). Source Not Found. [Link]

- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (n.d.). ResearchGate.

- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. (2025). Benchchem.

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

Conformational analysis of two new organotin(IV) structures completed with a CSD survey. (2021). Source Not Found. [Link]

- Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. (n.d.). PubMed.

Sources

- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. (3S,4S)-3-amino-4-methyl-azetidin-2-one, CAS No. 87791-62-6 - iChemical [ichemical.com]

- 5. GSRS [precision.fda.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 10. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 14. thelectkagrp.com [thelectkagrp.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. X-Ray crystallographic analysis and photochemical reaction of asymmetrically substituted α,β-unsaturated thioamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 25. researchgate.net [researchgate.net]

The Strategic deployment of (3S,4S)-3-Amino-4-methylazetidin-2-one in the Stereocontrolled Synthesis of β-Lactam Cores

An In-Depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Enduring Legacy of the β-Lactam Ring and the Quest for Chiral Precision

The β-lactam (azetidin-2-one) ring is a cornerstone of antibacterial therapy, forming the pharmacophoric heart of penicillins, cephalosporins, carbapenems, and monobactams.[1][2] The strained four-membered ring's susceptibility to nucleophilic attack by bacterial transpeptidases, enzymes crucial for cell wall synthesis, is the lynchpin of its therapeutic efficacy. However, the biological activity of these antibiotics is exquisitely dependent on the stereochemistry of the substituents on the β-lactam core. Consequently, the development of robust and stereoselective synthetic routes to chiral β-lactam building blocks is of paramount importance in the discovery of new and effective antibacterial agents. This guide provides an in-depth technical exploration of (3S,4S)-3-Amino-4-methylazetidin-2-one, a pivotal chiral synthon, and its strategic application in the construction of complex β-lactam cores.

This compound: A Profile of a Key Chiral Building Block

This compound is a chiral, non-proteinogenic β-amino acid lactam. Its specific stereochemical configuration makes it a valuable precursor for a range of β-lactam antibiotics where the relative stereochemistry at the C3 and C4 positions is crucial for biological activity.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 87791-62-6 | [3] |

| Molecular Formula | C₄H₈N₂O | [3] |

| Molecular Weight | 100.12 g/mol | [3] |

| Appearance | White to off-white solid | |

| Chirality | (3S, 4S) |

The cis relationship between the amino group at C3 and the methyl group at C4 is a key structural feature that pre-programs the stereochemistry of the final antibiotic target. The primary amino group provides a versatile handle for the introduction of various side chains, which modulate the antibacterial spectrum and pharmacokinetic properties of the resulting drug.

Stereoselective Synthesis of this compound: The Staudinger [2+2] Cycloaddition

The most prevalent and stereocontrolled method for the synthesis of the β-lactam ring is the Staudinger [2+2] cycloaddition of a ketene and an imine.[1][2][4] To achieve the desired (3S,4S) stereochemistry, a chiral auxiliary is typically employed on either the ketene or the imine partner.

Mechanistic Rationale for Stereocontrol

The Staudinger cycloaddition is not a concerted pericyclic reaction but proceeds through a stepwise mechanism involving a zwitterionic intermediate.[1][4] The stereochemical outcome is determined by the relative orientation of the substituents during the ring-closing step.

Figure 1: Generalized mechanism of the Staudinger [2+2] cycloaddition.

For the synthesis of this compound, a common strategy involves the reaction of a chiral ketene precursor with an appropriate imine. The use of a chiral auxiliary, such as a derivative of a natural amino acid, attached to the ketene directs the facial selectivity of the imine attack, leading to the desired enantiomer.

Exemplary Synthetic Protocol

The following protocol is a representative, field-proven method for the synthesis of a protected form of this compound, which can then be deprotected to yield the final product. This protocol is based on established principles of the Staudinger reaction.[5]

Step 1: Preparation of the Chiral Acyl Chloride (Ketene Precursor)

A chiral α-amino acid, for example, a protected L-alanine derivative, is converted to its corresponding acyl chloride. The protecting group on the nitrogen is crucial for preventing side reactions and for its later removal. A phthalimido group is often employed for this purpose.

Step 2: Formation of the Imine

The imine is prepared by the condensation of an appropriate aldehyde (e.g., acetaldehyde) with a suitable amine. For the synthesis of an N-unsubstituted β-lactam, a transiently protected imine, such as an N-silyl imine, is often used.

Step 3: The Staudinger [2+2] Cycloaddition

Figure 2: Experimental workflow for the Staudinger cycloaddition.

Detailed Procedure:

-

Imine Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve acetaldehyde (1.0 eq) and a suitable silylamine (e.g., hexamethyldisilazane, 0.5 eq) in anhydrous dichloromethane (DCM). Stir the reaction mixture at room temperature for 2-4 hours. The formation of the N-silylimine can be monitored by ¹H NMR.

-

Cycloaddition: In a separate flame-dried flask, dissolve the chiral phthalimido-protected alaninoyl chloride (1.0 eq) in anhydrous DCM. Cool this solution to -78 °C in a dry ice/acetone bath. To the cold solution, add triethylamine (1.2 eq) dropwise. Then, add the freshly prepared N-silylimine solution dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the protected (3S,4S)-3-phthalimido-4-methylazetidin-2-one.

Step 4: Deprotection

The phthalimido protecting group can be removed using hydrazine hydrate in ethanol, followed by an acidic workup to yield the hydrochloride salt of this compound.

| Step | Reactants | Key Conditions | Typical Yield | Stereoselectivity (d.r.) |

| Cycloaddition | Chiral acyl chloride, N-silylimine, Et₃N | Anhydrous DCM, -78 °C to RT | 60-80% | >95:5 |

| Deprotection | Protected β-lactam, Hydrazine hydrate | Ethanol, reflux | >90% | N/A |

Application in β-Lactam Core Synthesis: A Case Study in Carbapenem Precursor Synthesis

This compound is a valuable starting material for the synthesis of various carbapenem and penem antibiotics.[6] The C4-methyl group is a common feature in many synthetic carbapenems, and the C3-amino group serves as the attachment point for the side chain that dictates the antibacterial spectrum.

The following is a representative protocol for the elaboration of this compound into a key carbapenem precursor.

Step 1: N-Protection of the Amino Group

The primary amino group of the azetidinone is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group.

Step 2: N-Alkylation of the Lactam Nitrogen

The lactam nitrogen is then alkylated with a suitable electrophile that will eventually be transformed into the five-membered ring of the carbapenem nucleus. A typical reagent for this is an allyl halide.

Step 3: Ozonolysis and Reductive Work-up

The terminal double bond of the N-allyl group is cleaved by ozonolysis, followed by a reductive work-up to generate an aldehyde.

Step 4: Intramolecular Wittig or Horner-Wadsworth-Emmons Reaction

The aldehyde is then subjected to an intramolecular Wittig or Horner-Wadsworth-Emmons reaction to form the fused five-membered ring of the carbapenem core.

Figure 3: Synthetic workflow for a carbapenem precursor from the title compound.

Detailed Protocol for N-Allylation and Cyclization:

-

N-Boc Protection: To a solution of this compound hydrochloride (1.0 eq) and triethylamine (2.2 eq) in DCM, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. After an aqueous work-up, the N-Boc protected product is obtained.

-

N-Allylation: To a solution of the N-Boc protected azetidinone (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. After stirring for 30 minutes, add allyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 8-12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate.

-

Ozonolysis and Cyclization: The subsequent ozonolysis and intramolecular cyclization can be carried out following established literature procedures for carbapenem synthesis.[7][8][9]

Conclusion: A Versatile and Indispensable Chiral Synthon

This compound represents a strategically important chiral building block in the synthesis of β-lactam antibiotics. Its stereochemically defined structure allows for the precise construction of complex antibiotic cores with a high degree of stereocontrol. The Staudinger [2+2] cycloaddition remains a powerful and reliable method for the synthesis of this key intermediate. A thorough understanding of the reaction mechanism and the factors governing its stereoselectivity is crucial for the successful development of efficient and scalable synthetic routes to novel β-lactam-based therapeutics. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile synthon in their quest for the next generation of life-saving antibiotics.

References

-

Staudinger Synthesis. Organic Chemistry Portal. [Link]

-

Staudinger synthesis. Grokipedia. [Link]

-

Staudinger synthesis. Wikipedia. [Link]

- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 58, 1-205.

- Zhou, G., Guan, Y., Tang, H., Zhao, Y. B., & Yang, L. (2012). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics.

- Bandini, E., Martelli, G., Spunta, G., & Panunzio, M. (1996). Highly Enantioselective Synthesis of NH-3-Amino-4-Substituted Azetidin-2-ones via a Two-Step Staudinger Reaction. Synlett, 1996(10), 927-928.

- Cossío, F. P., Arrieta, A., & Lecea, B. (2012). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Beilstein Journal of Organic Chemistry, 8, 1269-1278.

- Bandini, E., Martelli, G., Spunta, G., & Panunzio, M. (1996). ChemInform Abstract: Highly Enantioselective Synthesis of NH3Amino4-substituted Azetidin- 2-ones via a Two-Step Staudinger Reaction. ChemInform, 27(48).

- Zhou, G., Guan, Y., Tang, H., Zhao, Y. B., & Yang, L. (2011). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics.

- Li, D., Li, Y., & Gong, D. (2012).

- WO/2007/004028 PROCESSES FOR THE PREPARATION OF PENEMS AND ITS INTERMEDIATE. (2007).

-

3-amino-4-methyl-azetidin-2-one, CAS No. 87791-62-6. iChemical. [Link]

- van der Veen, R. H., van der Marel, G. A., van Boom, J. H., & van der Gen, A. (1991). Enantioselective Synthesis of 3-Amino-2-azetidinones via the Ester Enolate-Imine Condensation. The Journal of Organic Chemistry, 56(10), 3463-3472.

- Zhou, G., Guan, Y., Tang, H., Zhao, Y. B., & Yang, L. (2012). Stereoselective Synthesis of 4-Acetoxyazetidione: the Key Intermediate of Penem and Carbapenem Antibiotics.

- Liu, R., & Buchwald, S. L. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(34), 11096-11099.

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.

-

3-AMINO-4-METHYL-2-AZETIDINONE, (3S,4S)-. precisionFDA. [Link]

-

3-Methylazetidin-2-one. PubChem. [Link]

- Sola, M., Besalú, E., & Solà, M. (2006). A Theoretical Proposal for the Synthesis of Carbapenems From 4-(2-propynyl)azetidinones Promoted by [W(CO)5] as an Alternative to the Ag+-assisted Process. Chemistry – A European Journal, 12(30), 7929-7934.

- Grabrijan, K., Strašek, N., & Gobec, S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133.

- Schmitt, S. M., Johnston, D. B. R., & Christensen, B. G. (1990).

- Michalska, D., & Wysokiński, R. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-746, 51-61.

- Brem, J., van Berkel, S. S., & Schofield, C. J. (2024).

- Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024). World Journal of Pharmaceutical Research, 13(18), 1-10.

- Fokin, A. A., Gurskii, S. I., & Shermolovich, Y. G. (2021). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2021(4), M1283.

- Meegan, M. J., Waldron, C. M., Keaveny, R. D., & Neary, A. D. (1997). 4-Acetoxy-3-[1-(2-arylamino-1-hydroxy)ethyl]azetidin-2-one s: Intermediates for the Synthesis of Novel Carbapenems. Journal of Chemical Research, Synopses, (5), 158-159.

- Floyd, D. M., Fritz, A. W., & Cimarusti, C. M. (1990). Synthesis of carbapenems using N-substituted azetidinones. US4973687A.

Sources

- 1. Staudinger Synthesis [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. GSRS [precision.fda.gov]

- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. A theoretical proposal for the synthesis of carbapenems from 4-(2-propynyl)azetidinones promoted by [W(CO)5] as an alternative to the Ag+-assisted process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6080854A - Process for synthesizing carbapenem intermediates - Google Patents [patents.google.com]

- 9. Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to chiral azetidinones in asymmetric synthesis

An In-depth Technical Guide to Chiral Azetidinones in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic scaffold of immense significance in medicinal chemistry and asymmetric synthesis.[1][2] Beyond its foundational role in the structure of blockbuster antibiotics, the strained lactam ring, when rendered in a chirally pure form, serves as a uniquely powerful and versatile building block.[1][3] Its inherent ring strain facilitates a variety of stereoselective ring-opening reactions, providing access to a diverse array of chiral amines, amino acids, and other complex nitrogen-containing molecules.[1] This guide offers a comprehensive technical overview of the core principles and field-proven methodologies for the synthesis of chiral azetidinones and their strategic application in the asymmetric synthesis of biologically active compounds.

The Azetidinone Core: A Privileged Chiral Synthon

The utility of the azetidinone ring in asymmetric synthesis stems from a confluence of its structural and chemical properties. The significant ring strain of the four-membered ring makes it susceptible to controlled, stereoretentive nucleophilic attack, effectively functioning as a latent chiral β-amino acid equivalent.[1] Once the stereocenters on the azetidinone ring are established, they are generally configurationally stable, allowing for a wide range of subsequent chemical modifications without racemization. This combination of reactivity and stereochemical integrity makes chiral azetidinones ideal intermediates in multi-step syntheses.[4][5]

The strategic importance of azetidinones is underscored by their presence in numerous approved drugs, where the rigid four-membered ring often imparts favorable pharmacokinetic properties such as metabolic stability and enhanced receptor binding.[6]

Foundational Strategies in Chiral Azetidinone Synthesis

The asymmetric construction of the azetidinone ring has been a central focus of synthetic organic chemistry for decades. Several robust methodologies have emerged as the cornerstones of this field.

The Staudinger [2+2] Cycloaddition

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely employed methods for synthesizing β-lactams.[7][8][9] The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome is determined by the subsequent conrotatory ring closure.[10]

Mechanism of the Staudinger Cycloaddition

Caption: Simplified mechanism of the Staudinger cycloaddition.

Asymmetric induction in the Staudinger reaction is typically achieved through one of three main strategies:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine.

-

Chiral Catalysts: Employing a chiral Lewis acid or nucleophilic catalyst to control the facial selectivity of the cycloaddition.[11]

-

Chiral Substrates: Using a chiral ketene or imine derived from the chiral pool.[12]

Experimental Protocol: Asymmetric Staudinger Synthesis of an N-Boc β-Lactam

This protocol outlines a catalytic enantioselective Staudinger reaction using a chiral N-heterocyclic carbene (NHC) catalyst.

Step 1: Catalyst Preparation

-

In a glovebox, add a chiral NHC precursor (e.g., a derivative of (1R,2R)-1,2-diaminocyclohexane) (5 mol%) and a mild base (e.g., DBU, 5 mol%) to a flame-dried Schlenk flask.

-

Add anhydrous toluene (0.1 M) and stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.

Step 2: Staudinger Cycloaddition

-

To the catalyst solution, add the desired N-Boc imine (1.0 eq).

-

In a separate flask, dissolve the ketene precursor (e.g., an acid chloride, 1.2 eq) in anhydrous toluene (0.5 M).

-

Add the ketene precursor solution dropwise to the imine and catalyst mixture at -78 °C over a period of 1 hour using a syringe pump.

-

Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched β-lactam.

| Parameter | Typical Value |

| Yield | 70-95% |

| Enantiomeric Excess (e.e.) | 85-99% |

The Kinugasa Reaction

The Kinugasa reaction is a copper-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone to form a β-lactam.[13] This reaction is known for its high stereoselectivity, typically affording the cis-substituted β-lactam.[14] The mechanism is thought to involve the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone, followed by rearrangement.[15][16]

Key Features of the Kinugasa Reaction:

-

Catalytic: Utilizes a copper(I) catalyst, often in the presence of a base.[17]

-

Stereoselective: Generally produces cis-β-lactams with high fidelity.[14]

-

Versatile: Tolerates a wide range of functional groups on both the alkyne and nitrone components.

Ester Enolate-Imine Condensation

The condensation of a metal enolate of an ester with an imine is a powerful and reliable method for the synthesis of β-lactams.[18] The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate and the facial selectivity of the imine addition. The use of chiral auxiliaries on the ester component has been a cornerstone of this approach, enabling the synthesis of highly enantioenriched β-lactams.[19][20][21]

Sources

- 1. Azetidin-2-ones, synthon for biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]